molecular formula C10H10Cl2N2O B11051096 1-(3,5-Dichloro-4-nitrosophenyl)pyrrolidine

1-(3,5-Dichloro-4-nitrosophenyl)pyrrolidine

Cat. No.: B11051096
M. Wt: 245.10 g/mol
InChI Key: KWVKDXYUCBNIPV-UHFFFAOYSA-N
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Description

1-(3,5-Dichloro-4-nitrosophenyl)pyrrolidine is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloro-4-nitrosophenyl)pyrrolidine typically involves the following steps:

    Nitration: The starting material, 3,5-dichloroaniline, is nitrated to form 3,5-dichloro-4-nitroaniline.

    Reduction: The nitro group is then reduced to an amino group, yielding 3,5-dichloro-4-aminophenyl.

    Nitrosation: The amino group is nitrosated to form 3,5-dichloro-4-nitrosophenyl.

    Pyrrolidine Formation: Finally, the nitrosophenyl compound is reacted with pyrrolidine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloro-4-nitrosophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to an amino group.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3,5-Dichloro-4-nitrosophenyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-4-nitrosophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The dichloro groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dichloro-4-nitrophenyl)pyrrolidine: Similar structure but with a nitro group instead of a nitroso group.

    1-(3,5-Dichlorophenyl)pyrrolidine: Lacks the nitroso group, leading to different reactivity and applications.

    1-(4-Nitrosophenyl)pyrrolidine: Lacks the dichloro groups, affecting its binding affinity and selectivity.

Uniqueness

1-(3,5-Dichloro-4-nitrosophenyl)pyrrolidine is unique due to the presence of both dichloro and nitroso groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H10Cl2N2O

Molecular Weight

245.10 g/mol

IUPAC Name

1-(3,5-dichloro-4-nitrosophenyl)pyrrolidine

InChI

InChI=1S/C10H10Cl2N2O/c11-8-5-7(14-3-1-2-4-14)6-9(12)10(8)13-15/h5-6H,1-4H2

InChI Key

KWVKDXYUCBNIPV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=C(C(=C2)Cl)N=O)Cl

Origin of Product

United States

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